Methyl 3-fluoro-4-phenylbenzoate
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Overview
Description
Methyl 3-fluoro-4-phenylbenzoate is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-phenylbenzoate typically involves the esterification of 3-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-phenylbenzoate can undergo various chemical reactions, including:
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Substitution Reactions:
Reagents: Halogens, nucleophiles
Conditions: Room temperature or elevated temperatures
Products: Substituted benzoates
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Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Carboxylic acids
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Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Alcohols
Scientific Research Applications
Methyl 3-fluoro-4-phenylbenzoate has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Utilized in the development of fluorescent probes for biological imaging.
- Investigated for its potential as a ligand in biochemical assays.
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Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
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Industry:
- Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Methyl 3-fluoro-4-phenylbenzoate can be compared with other similar compounds such as Methyl 4-fluorobenzoate and Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and applications.
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Methyl 4-fluorobenzoate:
- Similar structure but with the fluorine atom in a different position.
- Used in similar applications but may exhibit different reactivity.
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Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
- Contains an additional boron-containing group.
- Used as an intermediate in the synthesis of boron-containing compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool in organic synthesis, drug development, and materials science. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Biological Activity
Methyl 3-fluoro-4-phenylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound belongs to the class of benzoate esters, characterized by the presence of a fluorine atom at the 3-position and a phenyl group at the 4-position of the benzoate moiety. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine atom enhances binding affinity due to strong interactions with target biomolecules, while the ester group can undergo hydrolysis to release active forms that interact with molecular targets.
Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential as a modulator for receptors related to inflammation and pain pathways.
- Biochemical Assays : Used as a probe in assays to study enzyme activity and protein-ligand interactions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For example, it has been investigated for its effects on various cell lines, showing potential anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Case Studies
- Anti-inflammatory Activity : A study focused on the compound's ability to inhibit COX enzymes in mouse models of inflammatory bowel disease (IBD). Results indicated that it significantly reduced inflammation markers without causing gastrointestinal toxicity, highlighting its therapeutic potential in treating inflammatory conditions .
- Enzyme Interaction : Another investigation explored its interaction with fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The compound demonstrated potent inhibition, suggesting its potential role in modulating pain and anxiety through endocannabinoid pathways .
Research Findings
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors. Its unique chemical properties make it valuable for developing drugs with enhanced pharmacokinetic profiles.
Properties
Molecular Formula |
C14H11FO2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
MVVMRZRRVVVYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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